molecular formula C15H22N2O5 B6260673 2-{[(benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol CAS No. 937276-28-3

2-{[(benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol

Cat. No.: B6260673
CAS No.: 937276-28-3
M. Wt: 310.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) . The final product is obtained through a series of protection and deprotection steps, ensuring the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol is widely used in scientific research, particularly in:

    Chemistry: As a protecting group in peptide synthesis and other organic reactions.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: For the development of pharmaceutical compounds and drug delivery systems.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{(benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol involves the protection and deprotection of functional groups in organic synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect amino groups from unwanted reactions, allowing for selective modifications. The deprotection process typically involves acidic conditions, which remove the protecting groups and release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups, providing dual protection for amino groups. This dual protection allows for more complex synthetic routes and selective reactions, making it a valuable compound in advanced organic synthesis .

Properties

CAS No.

937276-28-3

Molecular Formula

C15H22N2O5

Molecular Weight

310.3

Purity

95

Origin of Product

United States

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